molecular formula C21H23N3O5 B11377306 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide

Cat. No.: B11377306
M. Wt: 397.4 g/mol
InChI Key: DIFTZVADYAPALN-UHFFFAOYSA-N
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Description

N-acetyl-3,4-dimethoxyphenethylamine , is a chemical compound with the following molecular formula:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{NO}_3C12​H17​NO3​

. It features a unique structure combining an oxadiazole ring, a dimethoxyphenyl group, and an acetyl moiety.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 3,4-dimethoxybenzohydrazide and 3,4-dimethylphenoxyacetyl chloride in the presence of a base. The resulting intermediate undergoes cyclization to form the oxadiazole ring .

Reaction Conditions:

    Precursor 1: 3,4-dimethoxybenzohydrazide

    Precursor 2: 3,4-dimethylphenoxyacetyl chloride

    Base: Typically an organic base like triethylamine (TEA)

    Solvent: Organic solvents such as dichloromethane or dimethylformamide (DMF)

Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives.

    Substitution: Nucleophilic substitution reactions may occur at the acetyl group or the oxadiazole nitrogen.

    Reduction: Reduction of the oxadiazole ring or the acetyl group is feasible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products: The major products depend on the specific reaction conditions and the substituents involved.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Biological Studies: It may act as a probe to investigate cellular processes.

    Materials Science: Its properties could be harnessed for material design.

Mechanism of Action

The exact mechanism remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

While N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide is relatively rare, other related compounds include:

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide

InChI

InChI=1S/C21H23N3O5/c1-12-6-8-16(10-13(12)2)28-14(3)21(25)22-20-19(23-29-24-20)15-7-9-17(26-4)18(11-15)27-5/h6-11,14H,1-5H3,(H,22,24,25)

InChI Key

DIFTZVADYAPALN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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